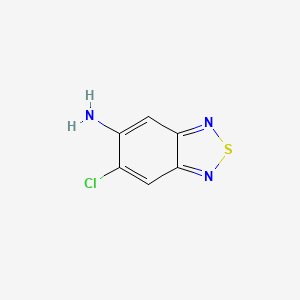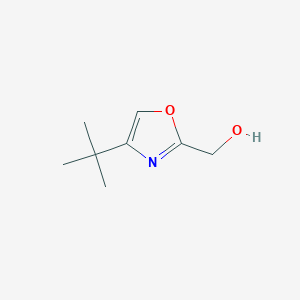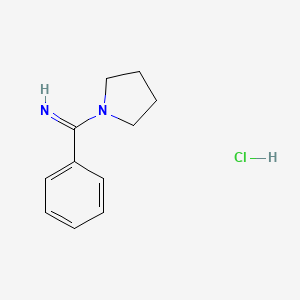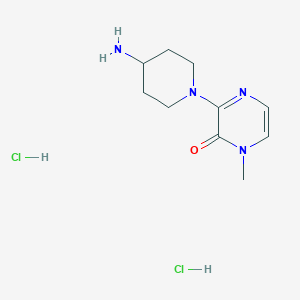![molecular formula C14H18O2 B1383477 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid CAS No. 1808353-81-2](/img/structure/B1383477.png)
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
概要
説明
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is an organic compound derived from indene, featuring a complex structure with specific stereochemistry. It's an enantiomerically pure substance, which means it has a unique three-dimensional arrangement that plays a crucial role in its biological and chemical properties.
準備方法
Synthetic Routes: The synthesis of 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid generally involves the catalytic hydrogenation of a precursor compound. Key steps include the formation of the indene ring, followed by functional group modifications and stereoselective reduction processes. Reaction Conditions: Specific reaction conditions often include the use of hydrogen gas, a palladium or platinum catalyst, and temperatures ranging from 40°C to 60°C. These conditions help achieve the desired stereochemistry. Industrial Production Methods: Industrially, this compound can be produced on a large scale using continuous flow reactors which ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions:
Oxidation: This typically involves reagents like potassium permanganate or chromium trioxide, often under acidic or basic conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can reduce the compound to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, often facilitated by a strong base such as sodium hydride or potassium tert-butoxide. Major Products: Depending on the reaction type, products can include various functionalized derivatives such as hydroxylated, alkylated, or acylated indene compounds.
科学的研究の応用
Chemistry: This compound serves as a chiral building block in organic synthesis, aiding the creation of enantiomerically pure pharmaceuticals and agrochemicals. Biology: In biological research, it is utilized to study enzyme-substrate interactions, particularly in the context of chiral recognition and catalysis. Medicine: Medicinal chemistry applications include its use as a precursor in the synthesis of anti-inflammatory drugs and selective enzyme inhibitors. Industry: The compound finds utility in the synthesis of polymers and as an intermediate in the production of specialty chemicals.
作用機序
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules such as proteins and nucleic acids. Its unique stereochemistry allows for specific binding to enzyme active sites, influencing enzymatic activity by either inhibition or activation. Molecular targets include enzymes involved in metabolic pathways, where the compound can act as a competitive or non-competitive inhibitor. Pathways affected often include those related to inflammation and signal transduction.
類似化合物との比較
Similar Compounds: Examples include 2-(inden-1-yl)acetic acid, 2-(3-indolyl)acetic acid, and 2-(1-naphthyl)acetic acid. Uniqueness: What sets 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid apart is its specific stereochemistry, which significantly influences its chemical reactivity and biological interactions. This stereoisomeric purity often translates to higher efficacy and selectivity in its applications compared to its racemic or other diastereomeric counterparts.
特性
IUPAC Name |
2-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)

amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)


amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

